molecular formula C26H42BNO5S B598451 (R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate CAS No. 1198772-70-1

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate

Cat. No. B598451
M. Wt: 491.494
InChI Key: ALIFRNHEWRXUKR-KTZYUNSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate” is a chemical compound with the CAS Number: 1198772-70-1. Its molecular weight is 491.5 and its linear formula is C26H42BNO5S .


Molecular Structure Analysis

The IUPAC name of the compound is ®-1- ( (3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo [d] [1,3,2]dioxaborol-2-yl)non-8-en-1-amine 4-methylbenzenesulfonate . The InChI code is 1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17 (21)20-22-16-13-14-12-15 (18 (14,2)3)19 (16,4)23-20;1-6-2-4-7 (5-3-6)11 (8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3, (H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 .

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Methods of Application: The success of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
  • Results or Outcomes: This method has been successful due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

2. Deprotection of Pinanediol and Pinacol Boronate Esters

  • Summary of Application: The deprotection of pinanediol and pinacol esters of various boronic acids via fluoroborane intermediates is a significant process in the synthesis of chiral alkyl boronic acids .
  • Methods of Application: Deprotection of these esters can be achieved by methods including cleavage with boron trichloride, transesterification with other boronic acids, or acidic hydrolysis .
  • Results or Outcomes: The success of these approaches varies for reasons including functional group incompatibilities, impure product mixtures, and difficulties in separation of the free diol from the boronic acid without reformation of the ester .

3. Tuning Viscoelastic Properties of Hydrogels

  • Summary of Application: Boronic acid esters have been used to tune the viscoelastic properties of hydrogels . These hydrogels can embody more than 70% water, making them suitable for hosting insulin in the matrix .
  • Methods of Application: Different boronic acid esters can be used to create hydrogels with different properties. For example, a hydrogel with a high storage modulus, derived from 1,4-benzenediboronic acid bis(pinacol) ester, releases significantly less insulin compared to softer hydrogels derived from other boronic acid esters .
  • Results or Outcomes: This application allows for the creation of hydrogels with tunable properties, which can be used in various applications such as drug delivery .

4. Synthesis of Chiral Alkyl Boronic Acids

  • Summary of Application: Boronic acids are used as inhibitors of enzymes bearing nucleophilic residues at their active sites . There are established methods for the synthesis of chiral alkyl boronic acids, normally involving protection of the boronic acid group as esters of chiral diols .
  • Methods of Application: Deprotection of these esters can be achieved by methods including cleavage with boron trichloride, transesterification with other boronic acids, or acidic hydrolysis . The success of these approaches varies for reasons including functional group incompatibilities, impure product mixtures, and difficulties in separation of the free diol from the boronic acid without reformation of the ester .
  • Results or Outcomes: This application allows for the synthesis of chiral alkyl boronic acids, which can be used in various applications such as enzyme inhibition .

Safety And Hazards

The safety information and MSDS for “®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate” can be found on the Combi-Blocks website . For more detailed safety and hazard information, it’s recommended to refer to the MSDS provided by the manufacturer.

properties

IUPAC Name

4-methylbenzenesulfonic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]non-8-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17(21)20-22-16-13-14-12-15(18(14,2)3)19(16,4)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3,(H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIFRNHEWRXUKR-KTZYUNSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681732
Record name 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate

CAS RN

1198772-70-1
Record name 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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